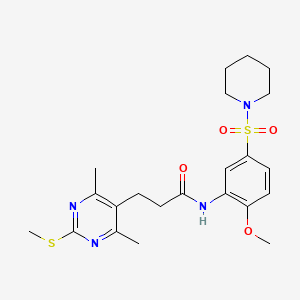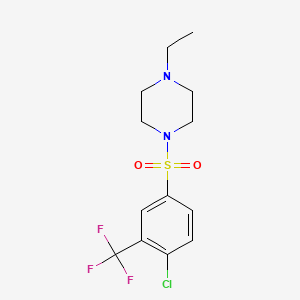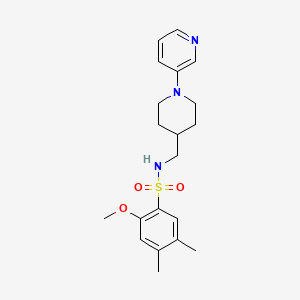![molecular formula C15H14ClN3O2S B2517315 5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide CAS No. 2034331-67-2](/img/structure/B2517315.png)
5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide" is a sophisticated and multifaceted molecule with a unique structure that bridges various chemical classes. Its backbone encompasses a 5-chloro thiophene moiety and a pyrrolo[2,3-c]pyridine core, combined through a 2-carboxamide linkage. This complexity underpins its significance in medicinal chemistry and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves the sequential assembly of its core structures, starting with the thiophene ring and progressing through various condensation reactions to introduce the pyrrolo[2,3-c]pyridine nucleus. Key steps often involve halogenation, amidation, and cyclization under controlled conditions.
Industrial Production Methods: : Industrial-scale production leans on optimizing reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry are employed to streamline the process, ensuring reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Catalysts like palladium on carbon or chromium-based reagents.
Reduction: : Hydrogenation using platinum or nickel catalysts.
Substitution: : Nucleophilic aromatic substitution with strong bases or nucleophiles.
Major Products
Oxidation: : Oxidized derivatives at the thiophene or pyrrolo moieties.
Reduction: : Reduced forms, particularly at the carbonyl positions.
Substitution: : Various substituted analogs with altered electronic properties.
Scientific Research Applications
The compound has found extensive use in:
Chemistry: : As a building block for designing complex molecular architectures.
Biology: : Probing biochemical pathways and molecular interactions.
Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: : Utilized in the development of novel materials with specialized properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is intricately linked to its molecular structure. It typically interacts with specific molecular targets, including enzymes and receptors, modulating their activity through binding interactions that influence biochemical pathways. This can lead to various therapeutic outcomes, depending on the target and context.
Comparison with Similar Compounds
In comparison to similar compounds, "5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide" stands out due to its distinct structural features and reactivity profile. Similar compounds include:
2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl analogs
Thiophene-2-carboxamide derivatives: Each possesses unique attributes, yet the presence of the 5-chloro substituent and the pyrrolo[2,3-c]pyridine framework confer unique properties to the compound .
Hope you find this deep dive as intriguing as I did to put together! Shall we delve into any particular section more?
Properties
IUPAC Name |
5-chloro-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-18-7-4-10-5-8-19(15(21)13(10)18)9-6-17-14(20)11-2-3-12(16)22-11/h2-5,7-8H,6,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSYQZVKPCRCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
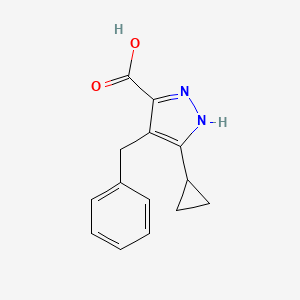
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate](/img/structure/B2517233.png)
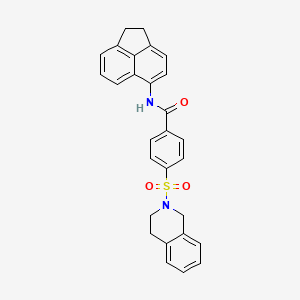
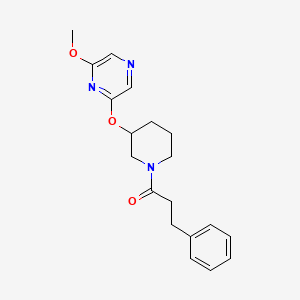
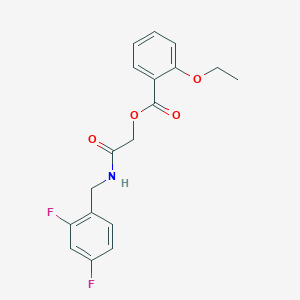
![N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2517244.png)
![2-Chloro-N-[8-(methoxymethyl)-4H-1,3-benzodioxin-6-yl]acetamide](/img/structure/B2517246.png)
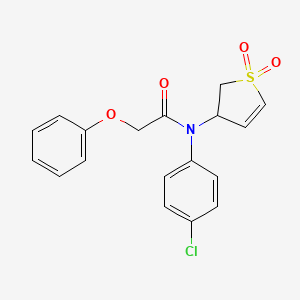
![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2517249.png)
![2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide](/img/structure/B2517250.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide](/img/structure/B2517251.png)
